molecular formula C16H22N4O B5672506 4-{5-[1-(methoxymethyl)cyclobutyl]-1-propyl-1H-1,2,4-triazol-3-yl}pyridine CAS No. 1567335-50-5

4-{5-[1-(methoxymethyl)cyclobutyl]-1-propyl-1H-1,2,4-triazol-3-yl}pyridine

Cat. No. B5672506
CAS RN: 1567335-50-5
M. Wt: 286.37 g/mol
InChI Key: RBSIRXMFVFYCHF-UHFFFAOYSA-N
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Description

This compound is a specialized chemical structure, often explored for its unique properties and potential applications in various fields of chemistry and materials science.

Synthesis Analysis

The synthesis of related triazole compounds typically involves complex reactions like 1,3-dipolar cycloadditions or substitutions. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, which share a similar pyridin-3-yl component, was achieved through domino 1,3-dipolar cycloaddition and elimination processes (Ruano, Fajardo, & Martín, 2005). These processes are crucial for creating highly functionalised derivatives, indicating the complexity involved in synthesizing such compounds.

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods like IR and NMR spectroscopy are commonly used to characterize similar triazole compounds. For example, a triazole compound with a cyclobutyl and pyridinyl component was characterized using X-ray single crystal diffraction technique, IR NMR spectroscopy, and quantum chemical computational methods (Inkaya et al., 2013). These methods help in understanding the molecular geometry, electronic structure, and other crucial molecular characteristics.

Chemical Reactions and Properties

The chemical reactivity of such compounds typically involves interactions with various reagents and catalysts, leading to the formation of new bonds or functional groups. The compound's reactivity can be influenced by its electronic structure, as analyzed through methods like Density Functional Theory (DFT).

Physical Properties Analysis

Physical properties like melting point, solubility, and crystalline structure can be determined using techniques like X-ray diffraction and thermodynamic measurements. These properties are essential for understanding the compound's behavior under different physical conditions.

Chemical Properties Analysis

Chemical properties involve the compound's reactivity, stability, and interactions with other chemicals. Techniques like NMR and IR spectroscopy, along with computational methods like DFT, are used to study these properties. For example, the NLO properties and the thermodynamic stability of similar compounds have been studied using DFT (Halim & Ibrahim, 2022).

properties

IUPAC Name

4-[5-[1-(methoxymethyl)cyclobutyl]-1-propyl-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-3-11-20-15(16(12-21-2)7-4-8-16)18-14(19-20)13-5-9-17-10-6-13/h5-6,9-10H,3-4,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSIRXMFVFYCHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NC(=N1)C2=CC=NC=C2)C3(CCC3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601139759
Record name Pyridine, 4-[5-[1-(methoxymethyl)cyclobutyl]-1-propyl-1H-1,2,4-triazol-3-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601139759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{5-[1-(methoxymethyl)cyclobutyl]-1-propyl-1H-1,2,4-triazol-3-yl}pyridine

CAS RN

1567335-50-5
Record name Pyridine, 4-[5-[1-(methoxymethyl)cyclobutyl]-1-propyl-1H-1,2,4-triazol-3-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1567335-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 4-[5-[1-(methoxymethyl)cyclobutyl]-1-propyl-1H-1,2,4-triazol-3-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601139759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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